Carbodiimide Metabolite Versus Parent Diafenthiuron: A >6,900-Fold Acute Toxicity Differential Demands Independent Impurity Quantitation
The diafenthiuron carbodiimide metabolite—the activated toxicant—exhibits dramatically higher acute mammalian toxicity than the parent thiourea compound. This differential means that impurity reference standards containing or structurally related to the carbodiimide cannot be treated as equivalent to parent diafenthiuron for safety assessment. Procurement of the correct impurity standard is essential for accurate toxicological profiling [1] [2].
| Evidence Dimension | Acute mammalian toxicity (LD₅₀) |
|---|---|
| Target Compound Data | Carbodiimide metabolite: mouse ip LD₅₀ = 0.3 mg/kg |
| Comparator Or Baseline | Parent diafenthiuron: rat oral LD₅₀ = 2,068 mg/kg |
| Quantified Difference | ~6,893-fold higher potency (carbodiimide vs. parent) |
| Conditions | Mouse intraperitoneal (carbodiimide) vs. rat oral (parent) |
Why This Matters
A 6,900-fold potency difference between the active metabolite and the parent pro-insecticide means that even sub-1% carbodiimide-related impurities can dominate hazard classification, making independent impurity reference standards non-negotiable for GHS-compliant safety data sheet generation.
- [1] Casida, J.E. (1997). Reactive Intermediates in Toxicant Action. Grantome Research Profile. NIH Grant R01ES004849. View Source
- [2] DrugFuture. Diafenthiuron Toxicity Data. Streibert (1988). LD50 in rats: 2068 mg/kg orally; >2000 mg/kg dermally; LC50 558 mg/m³ inhalation. View Source
